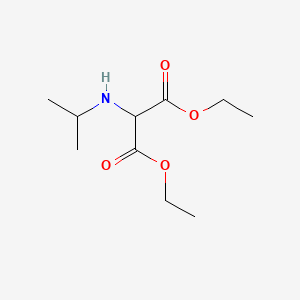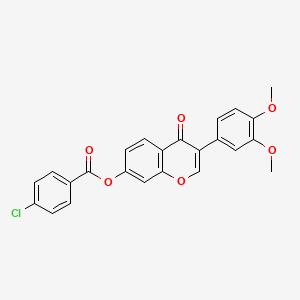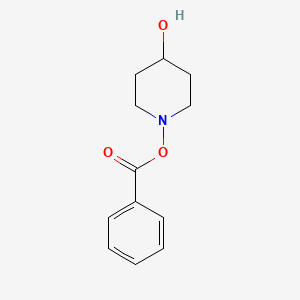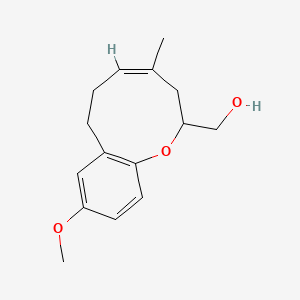![molecular formula C20H30O5 B14111083 10,12-Dihydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14111083.png)
10,12-Dihydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pterisolic acid E is an organic compound belonging to the class of diterpenoids. It is a yellow solid with the chemical formula C20H30O5 and a molecular weight of 350.50 g/mol. This compound is one of the six ent-15-oxokauran-19-oic acid derivatives isolated from the ethanol extract of the fern Pteris semipinnata .
Preparation Methods
Pterisolic acid E is primarily extracted from the herbs of Pteris semipinnata. The extraction process involves using 95% ethanol, followed by separation using Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC). The compound is then purified to achieve a high level of purity, typically around 95%
Chemical Reactions Analysis
Pterisolic acid E undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pterisolic acid E can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Pterisolic acid E has diverse applications in scientific research. It is used in the study of natural products and their potential therapeutic effects . In chemistry, Pterisolic acid E serves as a valuable compound for understanding the properties and reactions of diterpenoids . In biology and medicine, it is investigated for its potential as a chemoprotective agent, particularly in activating the Nrf2 pathway, which plays a crucial role in cellular protection against oxidative stress .
Mechanism of Action
The mechanism of action of Pterisolic acid E involves its interaction with molecular targets and pathways within cells. One of the key pathways influenced by Pterisolic acid E is the Nrf2 pathway . By activating this pathway, Pterisolic acid E enhances the expression of protective enzymes that help mitigate oxidative stress and protect cells from damage . This activation occurs through the covalent modification of specific cysteine residues within the Keap1 protein, which inhibits the degradation of Nrf2 and allows it to exert its protective effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H30O5 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
10,12-dihydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H30O5/c1-11-12-9-19(15(11)22)8-5-14-17(2,16(23)24)6-4-7-18(14,3)20(19,25)10-13(12)21/h11-14,21,25H,4-10H2,1-3H3,(H,23,24) |
InChI Key |
IZIVAPRKBMMUKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC3(C1=O)CCC4C(CCCC4(C3(CC2O)O)C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111005.png)
![BenzeneMethanol,-[[[2-(4-nitrophenyl)ethyl]aMino]Methyl]-, (R)](/img/structure/B14111012.png)
![(2Z)-[2-(4-methylphenyl)hydrazinylidene][4-(naphthalen-2-yl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14111018.png)
![gadolinium(3+);hydron;(2R,3R)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B14111034.png)
![Methyl 10,15,16-trihydroxy-3-(4-hydroxy-3,4-dimethylpent-2-enoyl)oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B14111037.png)

![1-(4-Chlorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111055.png)


![6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111088.png)
![2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B14111089.png)
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14111098.png)
![1-(3-fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111103.png)

